N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2-BROMOBENZAMIDE
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Overview
Description
N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2-BROMOBENZAMIDE is a compound that features a benzofuran moiety, a bromobenzamide group, and a hydroxypropyl chain. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Mechanism of Action
Target of Action
Benzofuran compounds, a key structural component of this compound, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
For instance, some benzofuran derivatives have been found to exhibit significant cell growth inhibitory effects . The compound’s interaction with its targets could lead to changes in cellular processes, potentially inhibiting the growth of cells or inducing cell death.
Biochemical Pathways
These could include pathways involved in cell growth, inflammation, oxidative stress, and viral replication .
Result of Action
Given the biological activities associated with benzofuran derivatives, it’s likely that this compound could have effects such as inhibiting cell growth, reducing inflammation, combating oxidative stress, and inhibiting viral replication .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2-BROMOBENZAMIDE typically involves the formation of the benzofuran ring followed by the introduction of the bromobenzamide group and the hydroxypropyl chain. Common synthetic routes include:
Cyclization of 2-alkyne phenols: This method involves the cyclization of 2-alkyne phenols in the presence of catalysts such as palladium acetate and cesium carbonate.
Cross-coupling reactions: The cross-coupling of 2-iodophenols with substituted acetylenes in the presence of palladium nanoparticles.
One-pot synthesis: A one-pot synthesis involving AlCl3-mediated C–C and C–O bond formation between 2,3-dichloropyrazine and phenol.
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve scalable processes such as:
Dehydrative cyclization: This method involves the cyclization of o-hydroxyacetophenones under basic conditions.
Transition-metal catalysis: The use of transition-metal catalysts for the cyclization of aryl acetylenes.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2-BROMOBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the bromobenzamide group to amine derivatives.
Substitution: The bromine atom in the benzamide group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include:
Oxides: Resulting from oxidation reactions.
Amines: Formed through reduction of the bromobenzamide group.
Substituted derivatives: Products of nucleophilic substitution reactions.
Scientific Research Applications
N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2-BROMOBENZAMIDE has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
3-benzofuran-2-yl-5-phenyl-4,5-dihydro-1H-pyrazoles: These compounds have similar structural features and biological activities.
3-benzofuran-2-yl-5-phenyl-4,5-dihydro-isoxazoles: Another class of compounds with comparable properties.
Uniqueness
N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2-BROMOBENZAMIDE is unique due to its specific combination of a benzofuran moiety, a bromobenzamide group, and a hydroxypropyl chain
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-2-bromobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO3/c19-14-7-3-2-6-13(14)18(22)20-10-9-15(21)17-11-12-5-1-4-8-16(12)23-17/h1-8,11,15,21H,9-10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGZIWLVFONLFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(CCNC(=O)C3=CC=CC=C3Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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